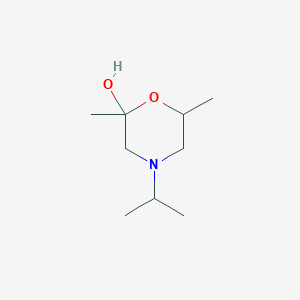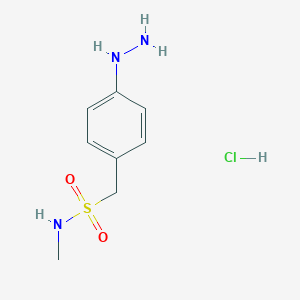![molecular formula C65H100N2O4 B019896 N,N'-bis[(3,4-dimethoxyphenyl)methyl]-N'-[(2Z,6Z,10Z,14Z,18Z,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]ethane-1,2-diamine CAS No. 103190-36-9](/img/structure/B19896.png)
N,N'-bis[(3,4-dimethoxyphenyl)methyl]-N'-[(2Z,6Z,10Z,14Z,18Z,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sdb-ethylenediamine: is a chemical compound that belongs to the class of ethylenediamine derivatives. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its ability to form complexes with metal ions, making it a valuable reagent in many chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sdb-ethylenediamine can be synthesized through several methods. One common method involves the reaction of ethylenediamine with specific organic or inorganic compounds under controlled conditions. For instance, ethylenediamine can react with 1,2-dichloroethane in the presence of ammonia at high pressure and temperature to produce Sdb-ethylenediamine .
Industrial Production Methods: In industrial settings, the production of Sdb-ethylenediamine often involves large-scale reactions using high-purity reagents and advanced equipment. The process typically includes steps such as purification, distillation, and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Sdb-ethylenediamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a strong nucleophile and can participate in reactions with electrophiles to form new compounds.
Common Reagents and Conditions:
Oxidation: Sdb-ethylenediamine can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Sdb-ethylenediamine can undergo substitution reactions with halides or other electrophiles in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Sdb-ethylenediamine is widely used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are employed in catalysis, material science, and as intermediates in organic synthesis .
Biology: In biological research, Sdb-ethylenediamine is used to study enzyme mechanisms and protein interactions. It can also act as a chelating agent to remove metal ions from biological systems .
Medicine: It is also being investigated for its role in cancer therapy and as an adjuvant in vaccines .
Industry: In industrial applications, Sdb-ethylenediamine is used in the production of polymers, resins, and other materials. It is also employed in wastewater treatment and as a corrosion inhibitor .
Mechanism of Action
The mechanism of action of Sdb-ethylenediamine involves its ability to form stable complexes with metal ions. This property allows it to act as a chelating agent, binding to metal ions and preventing them from participating in unwanted reactions. In biological systems, Sdb-ethylenediamine can interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
Ethylenediamine: A basic amine with similar chelating properties but different applications.
Diethylenetriamine: A related compound with additional amine groups, offering different reactivity and applications.
Triethylenetetramine: Another derivative with multiple amine groups, used in different industrial and research contexts.
Uniqueness: Sdb-ethylenediamine is unique due to its specific structure and reactivity, which make it suitable for specialized applications in various fields. Its ability to form stable complexes with metal ions sets it apart from other similar compounds .
Properties
CAS No. |
103190-36-9 |
|---|---|
Molecular Formula |
C65H100N2O4 |
Molecular Weight |
973.5 g/mol |
IUPAC Name |
N,N'-bis[(3,4-dimethoxyphenyl)methyl]-N'-[(2Z,6Z,10Z,14Z,18Z,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C65H100N2O4/c1-51(2)23-15-24-52(3)25-16-26-53(4)27-17-28-54(5)29-18-30-55(6)31-19-32-56(7)33-20-34-57(8)35-21-36-58(9)37-22-38-59(10)43-45-67(50-61-40-42-63(69-12)65(48-61)71-14)46-44-66-49-60-39-41-62(68-11)64(47-60)70-13/h23,25,27,29,31,33,35,37,39-43,47-48,66H,15-22,24,26,28,30,32,34,36,38,44-46,49-50H2,1-14H3/b52-25+,53-27+,54-29-,55-31-,56-33-,57-35-,58-37-,59-43- |
InChI Key |
RFCLMDXUHUITAX-NIVWQRAISA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCN(CCNCC1=CC(=C(C=C1)OC)OC)CC2=CC(=C(C=C2)OC)OC)C)C)C)C)C)C)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CN(CCNCC1=CC(=C(C=C1)OC)OC)CC2=CC(=C(C=C2)OC)OC)/C)/C)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCN(CCNCC1=CC(=C(C=C1)OC)OC)CC2=CC(=C(C=C2)OC)OC)C)C)C)C)C)C)C)C)C |
Synonyms |
N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl)ethylenediamine SDB-ethylenediamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![[(2,6-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate](/img/structure/B19851.png)
